benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex heterocyclic compound featuring a fused pyrimidopurine core. Its structure includes a 4-methylphenyl substituent at the 9-position and a benzyl ester group at the acetoxy moiety. The pyrimido[1,2-g]purine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases and adenosine receptors. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
Molecular Formula |
C25H25N5O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H25N5O4/c1-17-9-11-19(12-10-17)28-13-6-14-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-7-4-3-5-8-18/h3-5,7-12H,6,13-16H2,1-2H3 |
InChI Key |
BZOLMQSFDQXCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of anhydrous aluminum chloride as a catalyst under neat conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Anhydrous aluminum chloride, lutidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several purine and pyrimidine derivatives, differing primarily in substituent patterns and ring fusion. Below is a comparative analysis based on synthesis, substituent effects, and biological relevance:
Key Comparisons
Substituent Effects :
- The 4-methylphenyl group in the target compound enhances lipophilicity compared to simpler phenyl substituents (e.g., 6-phenyl purines in ). This may influence membrane permeability and target binding.
- Benzyl ester functionality, as seen in both the target compound and ’s analogue, serves as a protective group for carboxylic acids, enabling selective deprotection during synthesis .
Synthesis Strategies :
- The target compound’s synthesis likely parallels methods for 6-phenyl purines (), which utilize palladium-catalyzed cross-coupling (Suzuki reaction) for aryl group introduction.
- In contrast, benzoxathiin-purine hybrids () require specialized condensation steps to integrate sulfur-containing heterocycles, complicating scalability .
Benzoxathiin-purine derivatives () show enhanced activity due to their fused benzoxathiin moiety, which may stabilize DNA intercalation .
Computational Insights :
- Molecular docking studies on pyrrolo[2,3-d]pyrimidine derivatives () suggest that electron-withdrawing substituents (e.g., ester groups) improve binding affinity to kinase domains. This aligns with the target compound’s 2,4-dioxo motif, which may mimic ATP’s phosphate groups .
Challenges and Opportunities
Biological Activity
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound belonging to the purine derivatives class. Its unique structure and potential biological properties make it a subject of interest in various scientific fields. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C25H25N5O4
- Molecular Weight : 459.5 g/mol
- IUPAC Name : Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors involved in various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or phosphatases.
- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that this compound possesses significant antitumor properties. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells).
Antimicrobial Properties
The compound has also been noted for its antimicrobial activity against several bacterial strains:
- In Vitro Testing : Exhibited inhibitory effects on Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
| Study Reference | Findings |
|---|---|
| Otava Chemicals | Demonstrated dose-dependent inhibition of pMAPK in liver and lung tissues in animal models. |
| Reported on the compound's synthesis and potential applications in drug development. | |
| PubChem | Provided structural data and outlined potential interactions with biological targets. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
